molecular formula C8H5ClFN B1420817 5-(Chloromethyl)-2-fluorobenzonitrile CAS No. 1260892-59-8

5-(Chloromethyl)-2-fluorobenzonitrile

Cat. No. B1420817
CAS RN: 1260892-59-8
M. Wt: 169.58 g/mol
InChI Key: CSPDAAJCKMRPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2-fluorobenzonitrile (CMFB) is a chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent for a variety of syntheses, and its mechanism of action has been studied extensively. In addition, its biochemical and physiological effects have been studied in both in vitro and in vivo models.

Scientific Research Applications

Synthesis of Biobased Furans

5-(Chloromethyl)-2-fluorobenzonitrile: can be utilized in the synthesis of biobased furans, which are compounds of significant interest due to their potential as sustainable chemical feedstocks. The presence of a chloromethyl group allows for various reactions, including substitutions that can lead to the production of valuable furan derivatives .

Polymer Research

This compound can act as a precursor in the synthesis of polymers with specific properties. For example, it can be used in atom transfer radical polymerization (ATRP) to create polymers with fluorescent end groups, which have applications in materials science and engineering .

Pharmacological Research

Derivatives of 5-(Chloromethyl)-2-fluorobenzonitrile have been explored for their pharmacological potential. Research indicates that certain derivatives exhibit significant anti-inflammatory, analgesic, and antipyretic activities, comparable to standard drugs.

Hyper Cross-Linked Polymers (HCPs)

The compound is a candidate for the synthesis of HCPs, which are porous materials with a wide range of applications. HCPs synthesized using this compound could be used in environmental pollution control, catalysis, and energy storage due to their high surface area and porosity .

properties

IUPAC Name

5-(chloromethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPDAAJCKMRPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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